molecular formula C8H9Br B107640 1-Bromo-2,4-dimethylbenzene CAS No. 583-70-0

1-Bromo-2,4-dimethylbenzene

Cat. No.: B107640
CAS No.: 583-70-0
M. Wt: 185.06 g/mol
InChI Key: YSFLQVNTBBUKEA-UHFFFAOYSA-N
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Description

Gold-catalyzed coupling reaction of pyrazine with 1-bromo-2,4-dimethylbenzene has been reported. This compound reacts with Mg and DMF, followed by the reaction with I2 and aq. NH3 to afford the corresponding aromatic nitrile.

Scientific Research Applications

Synthesis of 4-Bromophthalonitrile

The oxidative ammonolysis of 4-bromo-o-xylene using a V-Sb-Bi-Zr/γ-Al2O3 catalyst leads to the production of 4-bromophthalonitrile. This process, when done in a one-cycle operation, yields 74.82 mol % of 4-bromophthalonitrile, with a high conversion rate of the starting xylene. Improved selectivity up to 95.42–96.58% is achieved by using a recirculation process, which also reduces by-product formation and deep oxidation (Bagirzade & Tagiev, 2014).

Preparation of 4-Bromophthalic Anhydride

4-Bromophthalic anhydride, a valuable raw material in the production of various dianhydride monomers for the specialty polyimide sector, can be synthesized through the gas phase oxidation of 4-bromo-ortho-xylene. This process, using a V–Ti–P catalyst, yields an 85% success rate (Glukhovskii & Effenberger, 1995).

Application in Photoinitiating Systems

4-Bromo-m-xylene derivatives, such as xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], have been developed as functional dyes. Their applications extend to their use as photosensitizers in polymer chemistry, exhibiting unique spectroscopic and electrochemical properties (Kabatc, Jurek, Czech, & Kowalczyk, 2015).

Supramolecular Stationary Phase in Chromatography

4-Bromo-m-xylene derivatives, like co-pillar[4+1]arene with bromo-octyl substituents, have been utilized in chromatography. These substances, synthesized using microwave irradiation, have been successfully used as a novel stationary phase for the separation of xylene isomers (Mekapothula, Addicoat, Boocock, Wallis, Cragg, & Cave, 2020).

Oxidative Bromination of O-Xylene

4-Bromo-m-xylene is involved in the oxidative bromination of o-xylene, a process essential for the synthesis of vitamin B2. This method, utilizing liquid bromine or hydrobromic acid in aqueous solution with an alkali-metal bromate as the oxidizing agent, offers a high yield with reduced waste (Kazakov, Gorelenko, Morozova, Derevyagina, Lukashov, & Mirzabekova, 2016).

Spectroscopic and Computational Studies

4-Bromo-m-xylene has been a subject of various spectroscopic and computational studies, such as vibrational spectra analysis, density functional theory calculations, and investigation of electronic and optical properties. These studies provide valuable insights into the molecular structure and properties of 4-bromo-m-xylene derivatives (Arivazhagan & Meenakshi, 2012).

Safety and Hazards

“4-Bromo-m-xylene” is classified as a combustible liquid. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

The mode of action of 1-Bromo-2,4-dimethylbenzene involves electrophilic aromatic substitution . In this process, the bromine atom attached to the benzene ring acts as an electrophile, making the compound susceptible to reactions with nucleophiles . This can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

It’s known that brominated aromatic compounds can undergo various transformations, including coupling reactions . For example, this compound can react with magnesium and DMF, followed by a reaction with iodine and aqueous ammonia, to afford the corresponding aromatic nitrile .

Pharmacokinetics

Like other small organic molecules, it’s likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. As an electrophile, it can form new bonds with nucleophiles, leading to the synthesis of various organic compounds . These reactions can be leveraged in organic synthesis for the production of pharmaceuticals, polymers, and other chemical products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger reactions, while the pH and temperature can affect the rate of these reactions . Moreover, the compound’s stability can be affected by light, heat, and moisture, which can promote degradation .

Properties

IUPAC Name

1-bromo-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9Br/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFLQVNTBBUKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060398
Record name 4-Bromo-m-xylene
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Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-70-0
Record name 1-Bromo-2,4-dimethylbenzene
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Record name Benzene, 1-bromo-2,4-dimethyl-
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Record name 4-Bromo-m-xylene
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Record name Benzene, 1-bromo-2,4-dimethyl-
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Record name 4-Bromo-m-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 4-bromo-m-xylene is added to HF-SbF5?

A1: The research paper indicates that upon adding 4-bromo-m-xylene to HF-SbF5 at 0°C, an immediate reaction occurs resulting in the formation of the 5-bromo-m-xylenium ion. [] The authors suggest that this rapid transformation likely occurs through intermolecular reactions rather than direct protonation at the site of the bromine atom. This highlights the unique reactivity of 4-bromo-m-xylene in this superacid medium compared to its structural isomers.

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